molecular formula C10H10ClNO4 B12668664 4-Chloro-6-nitro-ocresyl propanoate CAS No. 84824-99-7

4-Chloro-6-nitro-ocresyl propanoate

Katalognummer: B12668664
CAS-Nummer: 84824-99-7
Molekulargewicht: 243.64 g/mol
InChI-Schlüssel: NYTNOFYCTVSXMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-nitro-ocresyl propanoate is a chemical compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.64 g/mol. It is characterized by the presence of a chloro group, a nitro group, and a propanoate ester linked to an ocresyl moiety. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitro-ocresyl propanoate typically involves the esterification of 4-chloro-6-nitro-ocresol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-nitro-ocresyl propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed.

Major Products

    Oxidation: Formation of 4-chloro-6-amino-ocresyl propanoate.

    Reduction: Formation of 4-amino-6-nitro-ocresyl propanoate.

    Substitution: Formation of 4-chloro-6-nitro-ocresyl carboxylic acid.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-nitro-ocresyl propanoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-nitro-ocresyl propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and molecular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-2-methyl-6-nitrophenol
  • 4-Chloro-6-nitro-2-methylphenol
  • 4-Chloro-6-nitro-ocresyl acetate

Uniqueness

4-Chloro-6-nitro-ocresyl propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a versatile compound in various applications .

Eigenschaften

CAS-Nummer

84824-99-7

Molekularformel

C10H10ClNO4

Molekulargewicht

243.64 g/mol

IUPAC-Name

(4-chloro-2-methyl-6-nitrophenyl) propanoate

InChI

InChI=1S/C10H10ClNO4/c1-3-9(13)16-10-6(2)4-7(11)5-8(10)12(14)15/h4-5H,3H2,1-2H3

InChI-Schlüssel

NYTNOFYCTVSXMC-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC1=C(C=C(C=C1C)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.